Deramciclane

Catalog No.
S585202
CAS No.
120444-71-5
M.F
C20H31NO
M. Wt
301.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deramciclane

CAS Number

120444-71-5

Product Name

Deramciclane

IUPAC Name

N,N-dimethyl-2-[[(1R,2S,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine

Molecular Formula

C20H31NO

Molecular Weight

301.5 g/mol

InChI

InChI=1S/C20H31NO/c1-18(2)17-11-12-19(18,3)20(15-17,22-14-13-21(4)5)16-9-7-6-8-10-16/h6-10,17H,11-15H2,1-5H3/t17-,19-,20+/m1/s1

InChI Key

QOBGWWQAMAPULA-RLLQIKCJSA-N

SMILES

Array

Synonyms

2-phenyl-2-(dimethylaminoethoxy)-1,7,7-trimethylbicyclo(2.2.1)heptane hemifumarate, deramciclane, deramciclane, (1R,2S,4R)-isomer, deramciclane, (endo-EGYT 3886)-isomer, EGIS 3886, EGIS-3886, EGIS3886, EGYT 3886, EGYT-3886, N,N-dimethyl-2-((1,7,7-trimethyl-2-phenylbicyclo(2.2.1)hept-2-yl)oxy)ethamine

Canonical SMILES

CC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C3=CC=CC=C3)OCCN(C)C

The exact mass of the compound Deramciclane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Bicyclic Monoterpenes - Camphanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Deramciclane (and its fumarate salt, CAS 120444-72-6) is a bicyclic monoterpene derivative utilized as a highly selective pharmacological tool compound. Unlike broad-spectrum serotonergic agents, it functions specifically as a 5-HT2A receptor antagonist and a 5-HT2C receptor inverse agonist [1]. For procurement professionals and assay developers, Deramciclane represents a critical material for isolating non-sedating anxiolytic pathways and studying constitutive receptor tone without the confounding GABAergic effects of benzodiazepines. Its well-characterized pharmacokinetic profile and specific receptor binding kinetics make it an indispensable standard for advanced neuropharmacological screening and drug-drug interaction (DDI) modeling.

Substituting Deramciclane with generic 5-HT2 antagonists, such as ritanserin, or common anxiolytics like buspirone, fundamentally compromises assay specificity. While pure antagonists like ritanserin block exogenous serotonin binding, they fail to suppress the constitutive (basal) activity of the 5-HT2C receptor, which is critical for modeling endogenous receptor tone [1]. Furthermore, substituting with buspirone introduces 5-HT1A partial agonism and dopamine D2 interactions, muddying the pharmacological readout. Additionally, many alternative serotonergic agents strongly inhibit major cytochrome P450 enzymes or trigger rapid receptor down-regulation during chronic dosing, leading to pharmacokinetic confounding and unstable assay baselines in longitudinal studies [REFS-1, REFS-2].

Superior Control of Constitutive Receptor Tone via 5-HT2C Inverse Agonism

Deramciclane actively suppresses basal 5-HT2C receptor activity, reducing basal phosphoinositide hydrolysis by up to 33% with an EC50 of 93 nM [1]. In contrast, pure antagonists like ritanserin only block agonist-induced activation without lowering the constitutive baseline.

Evidence DimensionReduction of basal phosphoinositide hydrolysis
Target Compound DataUp to 33% reduction (EC50 = 93 nM)
Comparator Or BaselinePure 5-HT2 antagonists (0% reduction of constitutive activity)
Quantified Difference33% greater suppression of basal receptor tone
ConditionsPhysiological system in choroid plexus

Enables researchers to actively silence constitutive receptor tone rather than merely blocking exogenous serotonin binding, ensuring high-fidelity readouts in 5-HT2C-specific assays.

Exceptional Longitudinal Receptor Stability During Chronic Dosing

Chronic administration of Deramciclane (10 mg/kg for 14 days) achieves up to 79% 5-HT2C receptor occupancy but completely fails to induce receptor down-regulation, maintaining stable [3H]mesulergine binding levels compared to saline controls [1]. Standard inverse agonists often trigger rapid internalization, destroying the baseline.

Evidence Dimension5-HT2C receptor density after 14-day chronic dosing
Target Compound DataNo significant alteration in binding levels (stable baseline)
Comparator Or BaselineStandard 5-HT2 inverse agonists (rapid receptor down-regulation/internalization)
Quantified DifferenceComplete preservation of baseline receptor density despite 79% occupancy
Conditions14-day chronic in vivo dosing (10 mg/kg) followed by quantitative receptor autoradiography

Crucial for multi-week chronic dosing models where stable baseline receptor expression is required to prevent assay drift and tachyphylaxis.

Clean CYP3A4 Profile for Multiplexed Pharmacokinetic Screening

Unlike many CNS-active tool compounds, Deramciclane does not inhibit CYP3A4 activity. When co-administered with the CYP3A4 probe drug buspirone, Deramciclane produced no significant pharmacokinetic or pharmacodynamic interactions [1]. It also acts only as a weak inhibitor of CYP2D6 [2].

Evidence DimensionCYP3A4-mediated pharmacokinetic interference
Target Compound DataNo inhibition of buspirone pharmacokinetics
Comparator Or BaselineBroad-spectrum CYP3A4 inhibitors (significant AUC alteration of probe drugs)
Quantified DifferenceZero significant alteration in CYP3A4 probe drug clearance
ConditionsMultiple oral dosing in vivo with single-dose buspirone co-administration

Allows for clean multiplexed in vivo pharmacokinetic screening without confounding drug-drug interactions at the critical CYP3A4 axis.

Formulation Constraints Dictated by Low Aqueous Solubility

Deramciclane fumarate exhibits very low aqueous solubility (0.088 mg/mL at 25°C, pKa 9.61), which is significantly lower than standard highly soluble reference salts [1]. This physical property dictates that simple aqueous buffers are insufficient for reliable dissolution.

Evidence DimensionAqueous solubility at 25°C
Target Compound Data0.088 mg/mL (0.0088 g/100 mL)
Comparator Or BaselineStandard highly soluble reference salts (>10 mg/mL)
Quantified Difference>100-fold lower aqueous solubility
ConditionsIn vitro dissolution at 25°C

Dictates that procurement must be paired with specific lipid-based vehicles, 0.5% CMC suspensions, or DMSO to ensure reproducible bioavailability and prevent precipitation in assays.

Constitutive 5-HT2C Activity Silencing Assays

Because Deramciclane reduces basal phosphoinositide hydrolysis by up to 33% (EC50 = 93 nM), it is the optimal choice for choroid plexus and cortical models where silencing endogenous receptor tone is required, outperforming pure antagonists that only block exogenous ligands [1].

Multi-Week Chronic Dosing Models

Deramciclane's unique inability to induce 5-HT2C receptor down-regulation after 14 days of continuous dosing makes it the preferred standard for longitudinal behavioral and pharmacological studies, ensuring that assay baselines do not drift due to receptor internalization [1].

Multiplexed Pharmacokinetic (PK) Screening

The lack of CYP3A4 inhibition allows Deramciclane to be safely co-administered with CYP3A4 substrates (like buspirone) in complex drug-drug interaction (DDI) models, providing clean PK readouts without the enzymatic confounding typical of other CNS tool compounds [2].

Formulation-Dependent Bioavailability Optimization

Due to its low aqueous solubility (0.088 mg/mL), Deramciclane serves as an excellent challenging model compound for validating novel lipid-based delivery systems, co-solvent formulations, or 0.5% CMC suspension protocols in preclinical drug development workflows [3].

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Exact Mass

301.240564612 Da

Monoisotopic Mass

301.240564612 Da

Heavy Atom Count

22

UNII

O5KFK61E74

Drug Indication

Investigated for use/treatment in anxiety disorders.

MeSH Pharmacological Classification

Serotonin Antagonists

Mechanism of Action

Deramciclane is a new putative non-benzodiazepine-type anxiolytic compound. It is a selective serotonin 5-HT(2A) and 5-HT(2C) receptor antagonist and has also inverse agonist properties.

Other CAS

120444-71-5

Metabolism Metabolites

Deramciclane has known human metabolites that include N-Methyl-2-[(1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl)oxy]ethanamine.

Wikipedia

Deramciclane

Dates

Last modified: 08-15-2023
Kovacs I, Maksay G, Simonyi M: Inhibition of high-affinity synaptosomal uptake of gamma-aminobutyric acid by a bicyclo-heptane derivative. Arzneimittelforschung. 1989 Mar;39(3):295-7. [PMID:2502985]

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